1-Cyclopropyl-1-thien-2-ylmethanamine

Lipophilicity ADME Drug Design

1-Cyclopropyl-1-thien-2-ylmethanamine (also known as cyclopropyl(thiophen-2-yl)methanamine, CAS 473732-80-8) is an organic compound with the molecular formula C₈H₁₁NS and a molecular weight of 153.24 g/mol. It is a heterocyclic amine featuring a cyclopropyl group, a thiophene ring, and a primary amine functional group.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
CAS No. 473732-80-8
Cat. No. B3267974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-thien-2-ylmethanamine
CAS473732-80-8
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CS2)N
InChIInChI=1S/C8H11NS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2
InChIKeyAAQQXHHWWFZBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1-thien-2-ylmethanamine (CAS 473732-80-8): A Heterocyclic Amine Building Block with Cyclopropyl-Thiophene Architecture


1-Cyclopropyl-1-thien-2-ylmethanamine (also known as cyclopropyl(thiophen-2-yl)methanamine, CAS 473732-80-8) is an organic compound with the molecular formula C₈H₁₁NS and a molecular weight of 153.24 g/mol . It is a heterocyclic amine featuring a cyclopropyl group, a thiophene ring, and a primary amine functional group. This compound is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and organic synthesis research. Its structure combines a rigid, three-dimensional cyclopropyl ring with an electron-rich thiophene moiety, providing a unique scaffold for the exploration of structure-activity relationships in drug discovery . The compound is commercially available as a racemic mixture with a typical purity of ≥95-98% .

Why 1-Cyclopropyl-1-thien-2-ylmethanamine (CAS 473732-80-8) Cannot Be Casually Substituted with Other Thiophene or Cyclopropyl Amines


The combination of a cyclopropyl ring and a thiophene group within a single molecule creates a unique pharmacophore that is not easily replicated by simpler analogs. The cyclopropyl group imparts conformational rigidity and metabolic stability, while the thiophene ring offers opportunities for π-π stacking and sulfur-mediated interactions with biological targets . Directly substituting this compound with simpler thiophene amines (e.g., 2-thiophenemethylamine) or cyclopropyl amines would result in a molecule with significantly different physicochemical properties, such as lipophilicity and polar surface area, which directly impacts membrane permeability and target binding . Furthermore, the specific stereochemistry at the methanamine carbon (which can exist as enantiomers) may lead to differential biological activity, a nuance lost when substituting with achiral or differently substituted analogs . Therefore, for structure-activity relationship (SAR) studies or the synthesis of complex drug candidates, this specific compound is a non-interchangeable building block.

Quantitative Differentiation Guide for 1-Cyclopropyl-1-thien-2-ylmethanamine (CAS 473732-80-8) Against Closest Analogs


Lipophilicity (LogP) Comparison: Increased Hydrophobicity vs. Unsubstituted Thiophene Amine

1-Cyclopropyl-1-thien-2-ylmethanamine (CAS 473732-80-8) demonstrates significantly higher calculated lipophilicity compared to the unsubstituted parent compound 2-thiophenemethylamine. The presence of the cyclopropyl group increases the LogP value, which is a key determinant of membrane permeability and blood-brain barrier penetration potential . This difference is quantifiable using computational chemistry data.

Lipophilicity ADME Drug Design Physicochemical Properties

Polar Surface Area (TPSA) Comparison: Reduced Polarity vs. Unsubstituted Thiophene Amine

The topological polar surface area (TPSA) of 1-Cyclopropyl-1-thien-2-ylmethanamine is calculated to be 26.02 Ų . This value is notably lower than that of simpler thiophene amines, reflecting the shielding effect of the cyclopropyl group on the polar amine. A lower TPSA is generally associated with improved passive membrane diffusion and enhanced oral bioavailability.

Polar Surface Area ADME Drug Design Physicochemical Properties

Chiral Center for Stereochemical SAR Studies: Differentiation from Achiral Analogs

1-Cyclopropyl-1-thien-2-ylmethanamine (CAS 473732-80-8) is a racemic mixture containing a chiral center at the carbon atom bearing the amine, cyclopropyl, and thiophene groups. This chirality is a key differentiator from achiral analogs like 2-thiophenemethylamine or cyclopropylamine. The existence of this chiral center implies that the (R)- and (S)-enantiomers may exhibit different binding affinities and biological activities, as is commonly observed in medicinal chemistry . The pure enantiomers, (R)-cyclopropyl(thiophen-2-yl)methanamine (CAS 473733-07-2) and (S)-cyclopropyl(thiophen-2-yl)methanamine (CAS 1213096-80-0), are also commercially available for advanced SAR studies.

Chirality Stereochemistry Medicinal Chemistry SAR

Optimal Research and Development Applications for 1-Cyclopropyl-1-thien-2-ylmethanamine (CAS 473732-80-8)


Medicinal Chemistry: Optimizing CNS Drug Candidates Through Increased Lipophilicity

The significantly higher lipophilicity (LogP 2.1579) of 1-Cyclopropyl-1-thien-2-ylmethanamine compared to simpler thiophene amines makes it a superior building block for designing central nervous system (CNS) drug candidates. The increased LogP facilitates passive diffusion across the blood-brain barrier (BBB), a critical requirement for CNS therapeutics . Its use in the synthesis of lead compounds targeting neurological disorders, where enhanced brain penetration is desired, is a primary application scenario.

Medicinal Chemistry: Building Membrane-Permeable Scaffolds with Reduced Polarity

The calculated low topological polar surface area (TPSA = 26.02 Ų) indicates that 1-Cyclopropyl-1-thien-2-ylmethanamine is well-suited for the design of compounds with improved passive membrane permeability. This property is valuable for developing oral drugs or compounds intended to engage intracellular targets . Researchers can incorporate this building block to enhance the overall drug-like properties of their synthetic molecules.

Stereochemical SAR Studies: Exploring Enantioselective Target Engagement

As a racemic amine with a defined chiral center, 1-Cyclopropyl-1-thien-2-ylmethanamine serves as a starting point for investigating stereochemical structure-activity relationships (SAR). Researchers can utilize the racemate for initial screening and subsequently procure the pure (R)- or (S)-enantiomers (CAS 473733-07-2 and 1213096-80-0, respectively) to determine the eutomer (more active enantiomer) and distomer (less active enantiomer) . This application is crucial for optimizing potency and selectivity in drug discovery programs.

Organic Synthesis: A Versatile Heterocyclic Amine Intermediate

1-Cyclopropyl-1-thien-2-ylmethanamine is a commercially available, high-purity (≥95-98%) primary amine that can undergo a wide range of chemical reactions, including reductive aminations, acylations, and alkylations . It serves as a versatile intermediate for constructing more complex molecules containing the cyclopropyl-thiophene pharmacophore, which is of interest in various therapeutic areas, including anti-infectives and oncology.

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